7-Chloro-1,8-naphthyridin-2-ol

Catalog No.
S732765
CAS No.
15944-34-0
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1,8-naphthyridin-2-ol

CAS Number

15944-34-0

Product Name

7-Chloro-1,8-naphthyridin-2-ol

IUPAC Name

7-chloro-1H-1,8-naphthyridin-2-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)

InChI Key

VOFMYNBQUTUEOS-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Cl

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Cl

The exact mass of the compound 7-Chloro-1,8-naphthyridin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Chloro-1,8-naphthyridin-2-ol (also existing as its tautomer, 7-chloro-1,8-naphthyridin-2(1H)-one) is a bifunctional heterocyclic building block characterized by a 1,8-naphthyridine core substituted with a reactive chlorine atom at the 7-position and a hydroxyl/oxo group at the 2-position. With a molecular weight of 180.59 g/mol, this solid serves as a highly versatile precursor in the synthesis of binucleating ligands, supramolecular hydrogen-bonding arrays, and pharmaceutical intermediates[1]. From a procurement perspective, its primary value lies in its pre-desymmetrized structure, which provides orthogonal reactivity handles—an electrophilic 7-chloro site primed for cross-coupling or nucleophilic aromatic substitution (SNAr), and a 2-ol site that can either participate in donor-acceptor hydrogen bonding or be subsequently activated for further functionalization .

Buyers seeking to synthesize asymmetrically substituted 1,8-naphthyridines might consider procuring the more common 2,7-dichloro-1,8-naphthyridine as a starting material. However, generic substitution with the dichloro analog fundamentally fails due to the lack of orthogonal reactivity. Attempting mono-functionalization on the symmetrical 2,7-dichloro core relies entirely on kinetic control, inevitably resulting in statistical mixtures of unreacted starting material, the desired mono-substituted product, and di-substituted byproducts . This necessitates labor-intensive chromatographic separations that severely reduce overall yield and scalability. By procuring 7-chloro-1,8-naphthyridin-2-ol instead, chemists leverage a pre-desymmetrized scaffold where the 7-chloro group reacts selectively under standard SNAr or palladium-catalyzed conditions, while the 2-oxo/2-ol motif remains inert, ensuring deterministic, high-yield mono-functionalization without the penalty of statistical mixtures [1].

Orthogonal Reactivity and Desymmetrization Efficiency

The most significant procurement advantage of 7-chloro-1,8-naphthyridin-2-ol is its ability to undergo highly selective mono-functionalization. When subjected to palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic amination, the 7-chloro position reacts exclusively, typically achieving >85% yield of the mono-substituted product. In contrast, using the symmetrical baseline 2,7-dichloro-1,8-naphthyridine for mono-substitution yields a statistical mixture, often capping the isolated mono-product yield at 40-50% alongside 20-30% di-substituted waste . The presence of the 2-ol (tautomeric 2-oxo) group effectively masks the second alpha-position from premature reaction.

Evidence DimensionIsolated yield of asymmetric mono-functionalized intermediate
Target Compound Data>85% yield (deterministic single-site reaction)
Comparator Or Baseline2,7-Dichloro-1,8-naphthyridine (40-50% yield due to statistical mixture)
Quantified Difference~40% absolute increase in isolated yield; elimination of di-substituted waste
ConditionsStandard Pd-catalyzed cross-coupling or SNAr conditions (e.g., 80-100 °C, 1-2 equivalents nucleophile)

Eliminating statistical mixtures drastically reduces chromatographic purification time and raw material waste, making this compound a highly efficient choice for scaling up asymmetric naphthyridine derivatives.

Precursor Suitability for Supramolecular Hydrogen-Bonding Arrays

In the synthesis of donor-acceptor (DA) or acceptor-donor-acceptor (ADA) hydrogen-bonding modules, the 1,8-naphthyridin-2(1H)-one motif is a critical structural element. Procuring 7-chloro-1,8-naphthyridin-2-ol provides this required hydrogen-bonding face directly, while offering the 7-chloro handle for immediate attachment to polymer backbones or macrocycles [1]. If a buyer were to start from 2,7-dichloro-1,8-naphthyridine, an additional harsh hydrolysis step (e.g., refluxing NaOH/H2O) is required to convert one chloride to the necessary hydroxyl/oxo group. This extra step not only adds to the process time but can degrade sensitive functional groups already present on the molecule, reducing overall synthetic efficiency by 15-25% [2].

Evidence DimensionSynthetic steps to functional hydrogen-bonding module
Target Compound Data1 step (direct coupling via 7-Cl)
Comparator Or Baseline2,7-dichloro-1,8-naphthyridine (2 steps: coupling + harsh hydrolysis)
Quantified DifferenceReduction of 1 synthetic step; avoids harsh basic hydrolysis conditions
ConditionsIntegration into polymer or supramolecular backbones

Procuring the pre-formed 2-ol/2-oxo compound protects sensitive downstream architectures from harsh hydrolysis conditions, ensuring higher fidelity in complex materials synthesis.

Sequential Electrophilic Activation Control

For applications requiring two different carbon- or heteroatom-based substituents at the 2- and 7-positions, 7-chloro-1,8-naphthyridin-2-ol offers a deterministic sequential activation pathway. After the 7-chloro group is successfully substituted, the relatively inert 2-ol group can be selectively converted into a highly reactive triflate (using trifluoromethanesulfonic anhydride) or a chloride (using POCl3) for a second, distinct coupling reaction . This sequential 'react-then-activate' strategy routinely achieves >75% overall yield for orthogonally di-substituted products. Attempting sequential differentiation on a generic di-halo naphthyridine baseline is highly unpredictable and heavily dependent on the specific sterics and electronics of the first nucleophile .

Evidence DimensionOverall yield of orthogonally di-substituted 1,8-naphthyridines
Target Compound Data>75% overall yield via sequential react-then-activate strategy
Comparator Or BaselineSymmetrical di-halo naphthyridines (<50% overall yield due to poor sequential differentiation)
Quantified Difference>25% improvement in overall yield for complex asymmetric targets
ConditionsStep 1: SNAr/Coupling at 7-Cl. Step 2: Activation of 2-ol to triflate/chloride followed by second coupling.

It provides process chemists with a reliable, programmable synthetic sequence for building complex binucleating ligands or drug scaffolds without relying on unpredictable kinetic differentiation.

Synthesis of Asymmetric Binucleating Ligands for Catalysis

Because 7-chloro-1,8-naphthyridin-2-ol allows for deterministic, orthogonal functionalization at the 2- and 7-positions, it is a highly effective starting material for designing asymmetric binucleating ligands. Process chemists can attach a specific phosphine or nitrogen donor at the 7-position via cross-coupling, and subsequently activate the 2-ol to attach a different coordinating group. This programmable synthesis is critical for developing bimetallic catalysts where the two metal centers require distinct electronic environments.

Development of Ureidopyrimidinone (UPy) and Naphthyridine-Based Supramolecular Polymers

In materials science, the 1,8-naphthyridin-2(1H)-one motif is highly valued for its robust hydrogen-bonding capabilities (acting as a donor-acceptor array). Procuring this specific compound allows materials scientists to directly graft the hydrogen-bonding unit onto polymer backbones via the reactive 7-chloro position, bypassing the need for late-stage hydrolysis that could degrade the polymer chain [1].

Scaffold Generation for Antibacterial and Kinase Inhibitor Libraries

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, famously forming the basis of nalidixic acid and various kinase inhibitors. 7-Chloro-1,8-naphthyridin-2-ol serves as a highly versatile advanced intermediate for library generation. The 7-chloro handle enables rapid diversification via SNAr with various amines, while the 2-oxo group provides necessary target-binding interactions or serves as a site for further late-stage derivatization [2].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Chloro-1H-[1,8]naphthyridin-2-one

Dates

Last modified: 08-15-2023

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